Defluoro Prasugrel-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

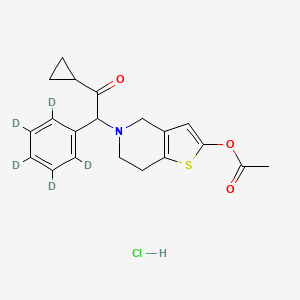

Defluoro Prasugrel-d5 Hydrochloride is a chemical compound used primarily in scientific research. It is a deuterated analog of Prasugrel, a widely used antiplatelet drug. This compound is known for its high purity and stability, making it suitable for various applications in pharmaceutical testing and research .

Métodos De Preparación

The preparation of Defluoro Prasugrel-d5 Hydrochloride involves several synthetic routes and reaction conditions. One common method includes the acetylation of prasugrel in solvents with low boiling points and low toxicity. This process avoids the use of high boiling point and toxic solvents like toluene and acetonitrile, ensuring better thermal stability and higher yield . The yield of prasugrel in this method is higher than 85%, with a purity exceeding 99.5% .

Análisis De Reacciones Químicas

Defluoro Prasugrel-d5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esters, thiolactones, and various oxidizing agents. The major products formed from these reactions are typically derivatives of prasugrel, which are used as reference standards in pharmaceutical research .

Aplicaciones Científicas De Investigación

Defluoro Prasugrel-d5 Hydrochloride has a wide range of scientific research applications. It is used in pharmaceutical testing as a high-quality reference standard for accurate results . The compound’s stability and purity make it ideal for use in drug development and quality control processes. Additionally, it is employed in studies related to platelet aggregation and cardiovascular diseases, providing valuable insights into the mechanisms of action of antiplatelet drugs.

Mecanismo De Acción

The mechanism of action of Defluoro Prasugrel-d5 Hydrochloride is similar to that of prasugrel. It is a prodrug that requires enzymatic transformation in the liver to its active metabolite. This active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. As a result, it inhibits ADP-mediated platelet activation and aggregation, reducing the risk of thrombotic cardiovascular events .

Comparación Con Compuestos Similares

Defluoro Prasugrel-d5 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to non-deuterated analogs. Similar compounds include Prasugrel Hydrochloride, Prasugrel Carboxyenone Impurity, and Prasugrel Acetyl Impurity . These compounds share similar mechanisms of action but differ in their chemical structures and stability profiles.

Propiedades

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWJXFEUBBGRR-CERKJNTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)